4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride” is a chemical compound with the molecular formula C8H15ClN4S . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCSC1=NN=C(C2NCCC2)N1C.Cl
. This indicates that the compound contains a 1,2,4-triazole ring, a pyrrolidine ring, and a methylsulfanyl group . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 234.749 Da . The InChI key, which is a unique identifier for the compound, isLCVGCAQTVVXAIO-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Biological Activities
The core motif of 1,2,4-triazoles, including compounds like 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride, is crucial in the development of clinical drugs due to its significant biological activities. These activities are attributed to its hydrogen bonding, solubility, dipole character, and rigidity. The synthesis of N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring has led to a library of compounds with potential biological applications. Such compounds are synthesized through a process involving epoxide ring opening followed by methylation and de-protection. This precursor then reacts with substituted benzoyl chlorides and benzyl bromides to yield desired amide and amine products, with applications ranging from antimigraine, antiviral, anticancer, to anxiolytic effects among others (Prasad et al., 2021).
Antitumor and Antimicrobial Properties
4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride derivatives have shown promising results in antitumor activities. Studies have identified novel Schiff bases derived from the compound that exhibit potential antitumor activity against various cancer cell lines, indicating its significance in developing antitumor agents (Rui, 2008). Additionally, the synthesis of 1,2,4-triazole derivatives has been demonstrated to possess antibacterial and surface activity, highlighting their potential as antimicrobial agents (El-Sayed, 2006).
Corrosion Inhibition
The compound and its derivatives have also found applications in corrosion inhibition. Studies on the adsorption of 1,2,4-triazole derivatives on mild steel surfaces in acidic environments show that these compounds act as efficient corrosion inhibitors. The inhibition efficiency is related to the type and nature of substituents present in the molecule, with some derivatives achieving up to 99.6% efficiency at certain concentrations. This suggests the potential of 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride derivatives in protecting metals against corrosion in industrial applications (Bentiss et al., 2007).
Safety And Hazards
This compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P362 + P364) .
properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S.ClH/c1-12-7(6-4-3-5-9-6)10-11-8(12)13-2;/h6,9H,3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVGCAQTVVXAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2CCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.